molecular formula C20H20N2O5 B063856 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid CAS No. 172227-59-7

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid

Cat. No.: B063856
CAS No.: 172227-59-7
M. Wt: 368.4 g/mol
InChI Key: RCZAYEHQRFPFSH-UHFFFAOYSA-N
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Mechanism of Action

Mode of Action:

The compound’s mode of action involves covalent modification of specific lysine residues on antisense oligonucleotides. It forms a stable linkage, enabling efficient labeling. Upon binding, the fluorescent probe emits fluorescence with an excitation wavelength (λex) of 364 nm and an emission wavelength (λem) of 476 nm in a phosphate buffer at pH 7.0 . This fluorescence facilitates visualization and tracking of the labeled oligonucleotides.

Pharmacokinetics (ADME Properties):

The compound’s pharmacokinetic properties impact its bioavailability and effectiveness as a probe.

Action Environment:

Environmental factors significantly influence the compound’s efficacy and stability:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid typically involves the reaction of 4-acetamido-1,8-naphthalic anhydride with hexanoic acid under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pH, are carefully monitored to ensure high yield and purity .

Industrial Production Methods

In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to optimize the reaction efficiency. The product is then purified using techniques such as crystallization or chromatography to achieve the required purity levels for research applications .

Chemical Reactions Analysis

Types of Reactions

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure specificity and yield .

Major Products Formed

The major products formed from these reactions include various derivatives of this compound with modified fluorescent properties, which can be tailored for specific research applications .

Scientific Research Applications

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is extensively used in scientific research, including:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(4-Acetamido-1,8-naphthalamido)hexanoic acid is unique due to its specific structure, which provides a balance between fluorescence intensity and binding affinity. The presence of the hexanoic acid moiety enhances its solubility and stability, making it a preferred choice for various research applications .

Properties

IUPAC Name

6-(6-acetamido-1,3-dioxobenzo[de]isoquinolin-2-yl)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O5/c1-12(23)21-16-10-9-15-18-13(16)6-5-7-14(18)19(26)22(20(15)27)11-4-2-3-8-17(24)25/h5-7,9-10H,2-4,8,11H2,1H3,(H,21,23)(H,24,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCZAYEHQRFPFSH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C2C=CC=C3C2=C(C=C1)C(=O)N(C3=O)CCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60408987
Record name 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

172227-59-7
Record name 6-(4-Acetamido-1,8-naphthalamido)hexanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60408987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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